molecular formula C17H12N2O2S B10813694 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

Cat. No.: B10813694
M. Wt: 308.4 g/mol
InChI Key: QCVKZCVRKSLRPS-UHFFFAOYSA-N
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Description

4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, also referred to as 1,2-diol in research, is a novel synthetic compound identified through the screening of a large bioactive chemical library for its potent inhibitory effects on the NLRP3 inflammasome . This 4-benzene-indol derivative has demonstrated significant research value in models of sepsis and associated acute critical illness. Its primary mechanism of action involves the specific disruption of the NLRP3-NEK7 protein interaction, a critical step for the assembly and activation of the NLRP3 inflammasome complex . This targeted inhibition blocks subsequent steps such as ASC oligomerization and the formation of the ASC speck, leading to suppressed activation of caspase-1 and reduced maturation and secretion of pro-inflammatory cytokines like IL-1β . Experimental data confirms that the compound effectively suppresses NLRP3 inflammasome activation induced by diverse stimuli (including nigericin, ATP, MSU, and SiO2) in both mouse peritoneal macrophages and human THP-1 cell lines . Furthermore, in vivo studies using a mouse model of LPS-induced acute lung injury (ALI) have shown that pre-treatment with this compound alleviates pathological lung damage . Given that the NLRP3 inflammasome is a crucial driver in a range of inflammatory diseases, this molecule serves as a valuable research-grade tool for investigating the pathophysiology and potential therapeutic interventions for conditions such as sepsis, ALI, and other NLRP3-driven pathologies . The indole and thiazole pharmacophores, present in this molecule, are recognized in medicinal chemistry for their broad biological activities, underpinning its potential as a biologically active compound . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

InChI

InChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H

InChI Key

QCVKZCVRKSLRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=CS3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

Biological Activity

4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, referred to as 1,2-diol, is a novel indole-based compound that has garnered attention for its significant biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which 1,2-diol exerts its biological effects is by targeting the NLRP3 inflammasome. This complex plays a crucial role in the immune response and inflammation. Research indicates that 1,2-diol inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly and activation. This action leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β while not affecting TNF-α production, indicating a selective inhibitory effect on specific inflammatory pathways .

Anti-inflammatory Effects

In a study focused on acute lung injury (ALI) induced by lipopolysaccharides (LPS), 1,2-diol demonstrated significant protective effects in vivo. The compound was shown to alleviate symptoms of ALI such as pulmonary edema and excessive leukocyte accumulation. The results indicated that 1,2-diol could serve as a potential therapeutic agent for sepsis-related ALI by modulating inflammasome activity .

Antimicrobial Activity

In addition to its anti-inflammatory properties, 1,2-diol exhibits antimicrobial activity. A related class of compounds—indole-based thiazole derivatives—has shown promising results against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. These derivatives are effective against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

A series of in vitro experiments highlighted the cytotoxic effects of indole derivatives on human cancer cell lines. For example, compounds within this class showed IC50 values in the low micromolar range against A549 (lung cancer) cells. The preferential suppression of rapidly dividing cancer cells compared to non-tumor cells suggests potential applications in cancer therapy .

In Vivo Studies

In vivo studies involving animal models have confirmed the efficacy of 1,2-diol in reducing inflammation associated with LPS-induced ALI. The administration of this compound resulted in decreased levels of inflammatory markers and improved survival rates in treated subjects compared to controls .

Data Tables

Biological Activity Effect Reference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AntimicrobialMIC: 0.06–1.88 mg/mL
CytotoxicityIC50 < 10 µM against A549

Scientific Research Applications

Anti-inflammatory Applications

One of the most significant findings regarding 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol is its role in alleviating acute lung injury (ALI) induced by lipopolysaccharide (LPS). A study demonstrated that this compound acts as a potent inhibitor of the NLRP3 inflammasome, which is a key player in inflammatory responses. The mechanism involves disrupting the interaction between NLRP3 and NEK7, subsequently inhibiting inflammasome assembly and activation .

Key Findings:

  • Mechanism of Action: Inhibition of NLRP3 inflammasome signaling.
  • Effects Observed: Dose-dependent reduction in IL-1β secretion without affecting TNF-α production.
  • Potential Therapeutic Use: Suggested as a novel treatment for sepsis-related acute lung injury.

Potential Applications:

  • Alzheimer's Disease Treatment: By inhibiting acetylcholinesterase, it may help increase acetylcholine levels and improve cognitive function.

Antimicrobial Activity

The broader class of compounds related to 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol has been evaluated for antimicrobial properties. Various derivatives have shown promising results against different bacterial strains. This suggests that with further modification and testing, 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol could also exhibit similar antimicrobial effects .

Research Insights:

  • Antibacterial Activity: Compounds derived from related structures have demonstrated significant antibacterial properties.

Case Studies and Experimental Data

A comprehensive analysis of experimental data provides insights into the effectiveness and mechanisms of action of 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol:

StudyApplicationFindings
Anti-inflammatoryInhibits NLRP3 inflammasome; reduces IL-1β secretion
NeuroprotectionPotential as an acetylcholinesterase inhibitor
AntimicrobialRelated compounds show significant antibacterial activity

Chemical Reactions Analysis

Mechanism of Action (Biological Reactivity)

1,2-diol exerts its anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome. Key mechanistic insights include:

  • Disruption of NLRP3–NEK7 Interaction : The compound prevents the association between NLRP3 and NEK7, a critical step for inflammasome assembly .

  • Inhibition of Caspase-1 Cleavage : It suppresses the cleavage of pro-caspase-1 and GSDMD, reducing IL-1β secretion without affecting TNF-α production .

Table 2: Biological Reactivity of 1,2-Diol

ParameterEffectExperimental Evidence
NLRP3 Inflammasome ActivationInhibitedDose-dependent suppression of IL-1β secretion in LPS-primed macrophages
Caspase-1 CleavageReducedWestern blot showing decreased cleavage of caspase-1 and GSDMD
TNF-α ProductionUnaffectedNo impact on TNF-α release, confirming selectivity

Structural Features and Reactivity

The compound’s reactivity is influenced by its functional groups:

  • Thiazole Ring : Provides a conjugated system for potential π-π interactions or coordination with metal catalysts.

  • Indole Moiety : Enhances lipophilicity and may participate in hydrogen bonding.

  • Benzene-1,2-diol : The diol groups can act as electron-donating sites, influencing solubility and reactivity.

Related Chemical Transformations

While not directly applicable, insights from analogous compounds highlight:

  • Multi-Component Reactions : For example, 3-cyanoacetyl indoles can undergo Knoevenagel condensation and Michael addition to form complex heterocycles .

  • BF₂ Complexation : Thiazole derivatives can form fluorescent boron complexes via acylation and coordination .

Challenges and Considerations

  • Synthetic Complexity : The compound’s multi-ring system and functional groups necessitate careful control of reaction conditions to avoid side reactions.

  • Stability : The diol groups may require protection during synthesis to prevent oxidation or unwanted coupling.

  • Selectivity : The biological activity hinges on selective inhibition of NLRP3, suggesting precise molecular recognition mechanisms .

Comparison with Similar Compounds

Alkoxyethyl-Substituted Benzene-1,2-diol Derivatives

Compounds 4a–4f (e.g., 4-(2-methoxyethyl)benzene-1,2-diol) share the benzene-1,2-diol core but lack the indole-thiazole moiety. Instead, they feature alkoxyethyl side chains (Table 1).

Table 1: Alkoxyethyl Derivatives ()

Compound R Group Yield (%) Molecular Weight (HRMS) Key Applications
4a Methoxyethyl 96 168.079247 Chemical synthesis intermediates
4b Ethoxyethyl 88 182.094382 Drug development scaffolds
4c Propoxyethyl 91 196.109392 Not specified
4d Butoxyethyl 98 210.125280 Not specified
4e Hexyloxyethyl 91 238.157767 Not specified
4f Octyloxyethyl 83 266.188001 Not specified

Key Differences :

  • 1,2-diol ’s indole-thiazole substituent confers NLRP3-specific activity, whereas 4a–4f are primarily synthetic intermediates with undefined biological roles .
  • Alkoxyethyl derivatives exhibit higher yields (83–98%) compared to 1,2-diol , whose synthetic route is more complex due to heterocyclic components .

trans-Stilbene Fluorescent Probes

Compounds like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11 ) and its analogues (e.g., anthracene/pyrene derivatives) share the benzene-1,2-diol core but incorporate vinyl-linked aromatic systems (Table 2) .

Table 2: trans-Stilbene Derivatives ()

Compound Aromatic System Fluorescence Lifetime (ns) Key Applications
SB-11 Naphthalene 3.2 (in methanol) Amyloid fibril imaging (TTR binding)
SB-14 Naphthalene 3.5 (in methanol) Conformational discrimination of TTR
Compound 4 Anthracene 8.1 (in methanol) Extended fluorescence for fibril characterization
Compound 5 Pyrene 12.4 (in methanol) High-sensitivity amyloid detection

Key Differences :

  • 1,2-diol ’s thiazole-indole structure enables NLRP3 inhibition, whereas stilbenes are optical tools for amyloid studies .
  • Stilbenes exhibit tunable fluorescence lifetimes (3.2–12.4 ns) based on aromatic substituents, a property absent in 1,2-diol .

Thiazole-Containing Analogues

1,2-diol ’s thiazole ring is critical for NLRP3 binding. Other thiazole derivatives include:

Table 3: Thiazole-Based Compounds ()

Compound Substituents Activity (IC50/EC50) Key Applications
1,2-diol Indole-thiazole NLRP3 inhibition (dose-dependent) ALI, sepsis
4-(2-(6-methylpyridin-2-yl amino)-thiazol-4yl) benzene-1,2-diol Pyridinyl-thiazole EC50 = 0.73 µM (antiprion) Creutzfeldt-Jakob disease
Compound 14 Dichlorophenyl-thiazole IC50 = 11.8 µM (SARS-CoV-2) COVID-19 therapy

Key Differences :

  • 1,2-diol ’s indole moiety enhances NLRP3 specificity, while pyridinyl/dichlorophenyl substituents in analogues shift activity toward antiprion or antiviral targets .

Bis(indoloyl)methane Derivatives

Compounds like 4-(di(1H-indol-3-yl)methyl)benzene-1,2-diol share the indole group but lack the thiazole ring. These are synthesized using Indion Ina 225H resin and exhibit antifungal activity .

Key Differences :

  • Bis(indoloyl)methanes are larger molecules with dual indole groups, limiting their NLRP3 affinity compared to 1,2-diol .

Preparation Methods

Reaction Overview

This method employs the classical Hantzsch thiazole synthesis, leveraging α-haloketones and thioamides. The protocol involves:

  • Synthesis of 4-(bromoacetyl)benzene-1,2-diol : Bromination of 4-acetylbenzene-1,2-diol using hydrobromic acid (HBr) and acetic anhydride.

  • Thioamide preparation : Indole-3-carboxaldehyde is converted to indole-3-thioamide via treatment with phosphorus pentasulfide (P₂S₅) in anhydrous tetrahydrofuran (THF).

  • Cyclocondensation : The bromoacetyl derivative reacts with indole-3-thioamide in ethanol under reflux, catalyzed by triethylamine (Et₃N), to form the thiazole ring.

Reaction Scheme :

4-(BrCH₂CO)C₆H₃(OH)₂+Indole-3-C(S)NH₂Et₃N, EtOHCompound A+HBr\text{4-(BrCH₂CO)C₆H₃(OH)₂} + \text{Indole-3-C(S)NH₂} \xrightarrow{\text{Et₃N, EtOH}} \text{Compound A} + \text{HBr}

Optimization Data

ParameterOptimal ConditionYield (%)
SolventEthanol78
CatalystTriethylamine82
Temperature (°C)8078
Reaction Time (h)1278

Key Findings :

  • Ethanol outperformed DMF and THF due to better solubility of intermediates.

  • Triethylamine increased yield by 15% compared to pyridine.

Three-Component Domino Reaction

Reaction Design

Adapted from Wang et al., this one-pot method combines:

  • 2-Methylbenzo[d]thiazol-5-amine : Serves as the thiazole precursor.

  • 4-Formylbenzene-1,2-diol : Introduces the catechol moiety.

  • Indole-3-glyoxal monohydrate : Provides the indole group.

Mechanism :

  • Condensation of amine and aldehyde forms a Schiff base.

  • Cyclization with glyoxal constructs the thiazole-indole framework.

Reaction Scheme :

C₇H₆NS + C₇H₆O₃ + C₁₀H₇NO₂AcOH, 80°CCompound A+H₂O\text{C₇H₆NS + C₇H₆O₃ + C₁₀H₇NO₂} \xrightarrow{\text{AcOH, 80°C}} \text{Compound A} + \text{H₂O}

Performance Metrics

ComponentMolar RatioYield (%)Purity (%)
Thiazolamine1.07295
4-Formylcatechol1.27295
Indole-3-glyoxal1.17295

Advantages :

  • Eliminates intermediate isolation, reducing synthesis time by 40%.

  • Water is the sole byproduct, enhancing environmental compatibility.

Schiff Base-Mediated Cyclization

Protocol Description

Inspired by urease inhibitor syntheses, this route involves:

  • Schiff base formation : Reacting 4-amino-1,3-thiazole-5-carbaldehyde with indole-3-carboxylic acid hydrazide in methanol.

  • Oxidative cyclization : Treating the Schiff base with iodine (I₂) and potassium carbonate (K₂CO₃) to form the thiazole ring.

Critical Steps :

  • Hydrazide activation via acetic acid catalysis improves imine bond stability.

  • Iodine acts as both oxidant and electrophile for ring closure.

Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Solid-Phase Synthesis

Methodology

A modern approach using polymer-supported reagents:

  • Resin-bound catechol : Wang resin functionalized with 4-hydroxy-3-methoxyphenyl groups.

  • Thiazole formation : Microwave irradiation (150 W, 100°C) of resin with 2-(indol-3-yl)thioacetamide and tetrabutylammonium fluoride (TBAF).

Advantages :

  • Reaction time reduced to 20 minutes vs. 12 hours conventionally.

  • Purification via simple filtration, yielding 85% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Hantzsch Synthesis789212$$
Three-Component72956$
Schiff Base68898$$
Microwave-Assisted85850.3$$$

Q & A

Basic: What are the key considerations for synthesizing 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach is to react indole-3-carbaldehyde with thioamides or α-haloketones under Hantzsch thiazole synthesis conditions . For example, microwave-assisted synthesis (as demonstrated for similar triazole derivatives) can reduce reaction time and improve yield . Key optimizations include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalysts : Employ acetic acid or p-toluenesulfonic acid for acid-catalyzed cyclization .
  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) are critical for intermediate formation .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for indole and benzene-diol) and thiazole protons (δ 7.2–8.0 ppm). Integrate peaks to confirm stoichiometry .
    • ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and thiazole carbons (~150 ppm) .
  • IR Spectroscopy : Confirm hydroxyl groups (broad peak ~3200–3500 cm⁻¹) and C=N/C-S bonds in the thiazole ring (1600–1650 cm⁻¹) .
  • HPLC-MS : Use C18 columns with methanol/water mobile phases to assess purity (>95%) and confirm molecular ion peaks .

Advanced: How can solvatochromic analysis and computational modeling elucidate electronic properties and solvent interactions?

Methodological Answer:

  • Solvatochromic Studies :
    Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Measure UV-Vis spectra to observe shifts in λmax, indicating charge-transfer transitions. Correlate with Reichardt’s solvent polarity parameter (ET(30)) .
  • Computational Modeling :
    • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
    • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Docking Studies :
    Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Dock the compound into active sites (e.g., ATP-binding pockets) and analyze binding energies (ΔG) and hydrogen-bonding networks .
  • Comparative SAR :
    Synthesize analogs with modifications to the indole, thiazole, or diol moieties. Test in vitro bioactivity (e.g., IC50 assays) and correlate with computational data to identify critical functional groups .

Basic: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted with PBS or cell culture medium .
  • pH Adjustment : The diol group (pKa ~9–10) can be deprotonated in mildly basic buffers (pH 8–9) to enhance aqueous solubility .
  • Surfactants : Incorporate polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .

Advanced: What experimental designs mitigate oxidative degradation of the benzene-1,2-diol moiety?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% ascorbic acid or EDTA in storage buffers to chelate metal ions and prevent radical formation .
  • Light Protection : Store solutions in amber vials under nitrogen atmosphere to minimize photooxidation .
  • Stability-Indicating HPLC : Develop a gradient method to monitor degradation products (e.g., quinone formation) over time .

Advanced: How can NMR crystallography resolve discrepancies in solid-state vs. solution-phase structures?

Methodological Answer:

  • Solid-State NMR : Compare ¹³C CP/MAS spectra with solution NMR to detect polymorphism or crystal packing effects .
  • X-ray Diffraction : If single crystals are obtainable, resolve the structure and validate against DFT-optimized geometries . For microcrystalline samples, pair with PXRD and Rietveld refinement .

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